

cinnamoylcocaine CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamoylcocaine*

Cat. No.: *B1241223*

[Get Quote](#)

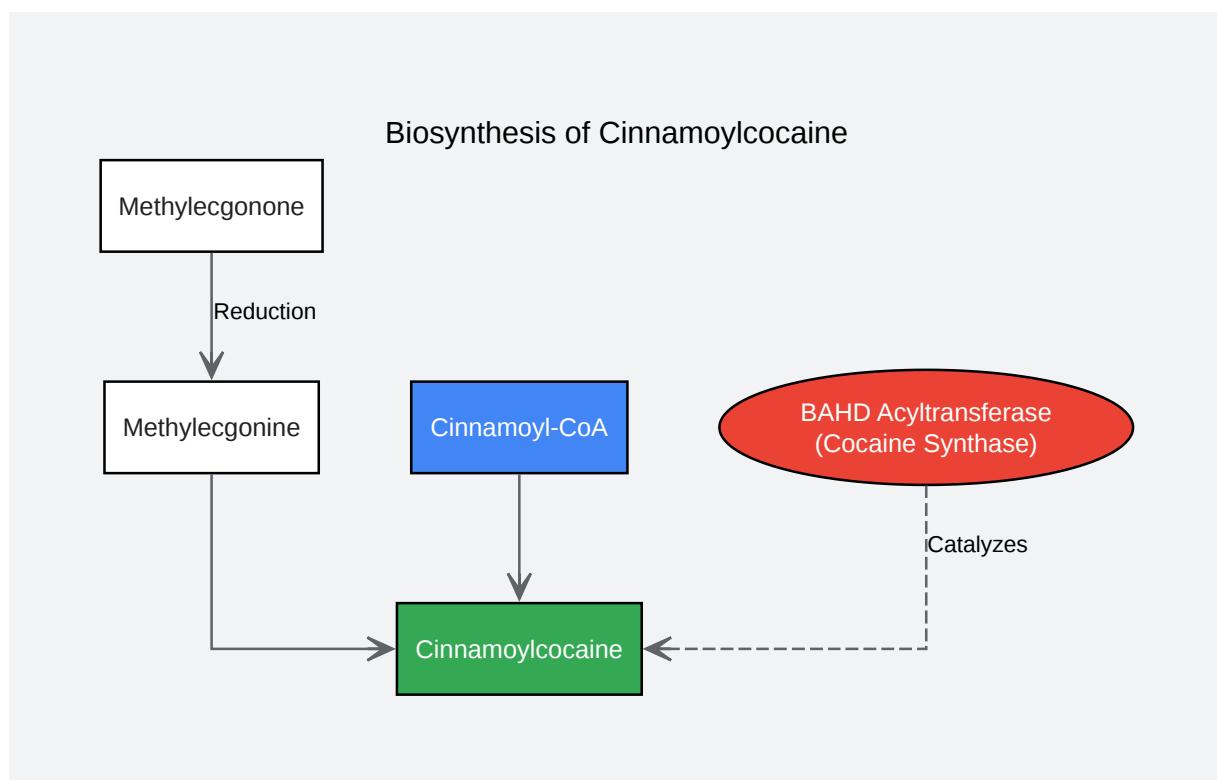
Cinnamoylcocaine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **cinnamoylcocaine**, a significant alkaloid found in the coca plant (*Erythroxylum coca*). This document covers its chemical properties, biosynthesis, and detailed experimental protocols for its synthesis, extraction, and analysis, aiming to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties

Cinnamoylcocaine, with the CAS Number 521-67-5 for its trans-isomer, is a tropane alkaloid structurally related to cocaine.^{[1][2][3][4][5][6][7][8]} It exists as both cis and trans-isomers, with the trans-isomer being the more stable and commonly referenced form. While it is considered pharmacologically less active than cocaine, it possesses local anesthetic properties.^[2]


Quantitative Chemical Data

The following table summarizes the key chemical and physical properties of trans-**cinnamoylcocaine**.

Property	Value	References
CAS Number	521-67-5	[1] [2] [3] [5]
Molecular Formula	C ₁₉ H ₂₃ NO ₄	[2] [3] [4] [9]
Molecular Weight	329.39 g/mol	[2] [3] [4] [9]
Melting Point	121 °C	[5] [10]
Boiling Point	437.8 ± 45.0 °C (Predicted)	[5]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. Slightly soluble in methanol. Almost insoluble in water.	[1] [5] [10]
pKa	8.76 ± 0.60 (Predicted)	[5]
Appearance	White to off-white solid	[5] [11]
Optical Rotation	[\alpha]D -4.7° (chloroform)	[5] [10]

Biosynthesis of Cinnamoylcocaine

Cinnamoylcocaine is a product of the tropane alkaloid biosynthetic pathway in *Erythroxylum coca*. The final step in its formation involves the esterification of methylecgonine with cinnamoyl-CoA. This reaction is catalyzed by a BAH family acyltransferase, which also acts as a cocaine synthase by utilizing benzoyl-CoA to produce cocaine.[\[1\]](#)[\[4\]](#)[\[5\]](#) This indicates a common enzymatic pathway for the synthesis of major alkaloids in the coca plant.

[Click to download full resolution via product page](#)

Biosynthesis of Cinnamoylcocaine

Experimental Protocols

This section details the methodologies for the synthesis, extraction, and analysis of **cinnamoylcocaine**.

Synthesis of trans-Cinnamoylcocaine

This protocol describes a laboratory synthesis of trans-**cinnamoylcocaine** from cocaine hydrochloride.^[3]

Materials:

- Cocaine Hydrochloride
- 1N Hydrochloric Acid (HCl)
- Acetone

- Chloroform (CHCl₃)
- Ecgonine HCl (produced in situ)
- Methylecgonine (produced in situ)
- Cinnamoyl Chloride
- 10% Sodium Hydroxide (NaOH) solution
- 2N Hydrochloric Acid (HCl)

Procedure:

- Hydrolysis of Cocaine: Dissolve 1-2 g of cocaine hydrochloride in approximately 150 ml of 1N HCl. Boil the solution to reduce the volume to less than 20 ml.
- Crystallization of Ecgonine HCl: Cool the solution and add acetone to crystallize ecgonine HCl.
- Isolation of Ecgonine HCl: Filter or centrifuge the solution to collect the ecgonine HCl residue. Wash the residue with several volumes of acetone and then chloroform. Dry the residue under a vacuum.
- Formation of Methylecgonine: The ecgonine HCl is then converted to methylecgonine (details of this step are not fully specified in the reference but typically involve esterification).
- Acylation to **Cinnamoylcocaine**: React the produced methylecgonine with cinnamoyl chloride.
- Extraction and Purification:
 - Make the reaction mixture acidic to extract the trans-**cinnamoylcocaine** and any unreacted methylecgonine into the acidic aqueous layer.
 - Wash the acidic layer with four 25 ml portions of chloroform, discarding the chloroform extracts.

- Make the acidic layer basic by the slow addition of 10% NaOH solution.
- Extract the basic aqueous layer with four 25 ml portions of chloroform.
- Combine the chloroform extracts and wash them with two 10 ml portions of 2N HCl to form the hydrochloride salt of trans-**cinnamoylcocaine**.
- Crystallization: The final product can be crystallized from the acidic solution.

Extraction of Cinnamoylcocaine from Coca Leaves

This protocol outlines a general procedure for the extraction of alkaloids, including **cinnamoylcocaine**, from coca leaves.[\[7\]](#)[\[12\]](#)

Materials:

- Dried Coca Leaves
- Dilute Sulfuric Acid
- Kerosene (or other suitable organic solvent)
- Lime (Calcium Oxide) or Sodium Carbonate
- Potassium Permanganate (optional, for purification)
- Ammonia

Procedure:

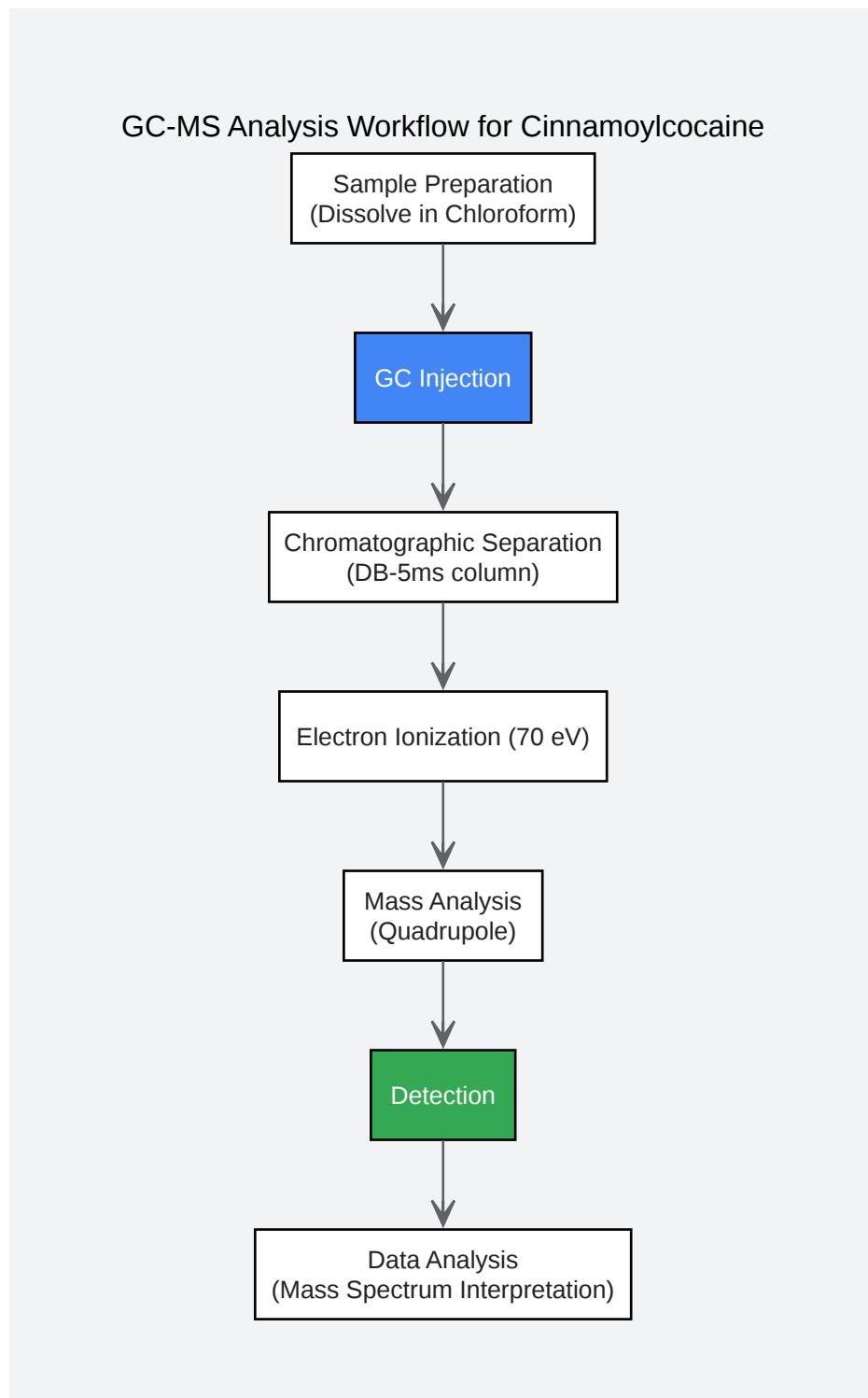
- Acid Extraction: Macerate the dried coca leaves and extract them with dilute sulfuric acid. This converts the alkaloids into their water-soluble sulfate salts.
- Filtration: Filter the mixture to remove the plant material.
- Precipitation of Coca Paste: To the aqueous filtrate, add an excess of lime or sodium carbonate to precipitate the crude coca paste, which contains cocaine, **cinnamoylcocaine**, and other alkaloids.

- Solvent Extraction: Back-extract the coca paste with an organic solvent like kerosene.
- Purification (Optional): The kerosene layer can be treated with dilute sulfuric acid, and the resulting aqueous layer treated with potassium permanganate to oxidize and remove **cinnamoylcocaine** isomers, yielding a purer cocaine product.[\[6\]](#) For isolation of **cinnamoylcocaine**, this step should be omitted.
- Isolation: The alkaloids are then precipitated from the purified solution by making it basic with ammonia. The precipitate is filtered, washed, and dried.

Analytical Methods

GC-MS is a standard method for the identification and quantification of **cinnamoylcocaine** in seized drug samples.[\[2\]](#)[\[13\]](#)

Sample Preparation:[\[11\]](#)


- Dissolve the analyte in chloroform to a concentration of approximately 4 mg/mL.

Instrumentation:

- Gas Chromatograph: Agilent 8890 or similar.
- Mass Spectrometer: Agilent 5977B or similar.
- Column: DB-5ms (30 m x 0.25 mm x 0.25 μ m) or equivalent.
- Injector: Split/splitless, operated in split mode.
- Carrier Gas: Helium.
- Oven Temperature Program: Optimized for separation of cocaine and related alkaloids. A typical program might start at a lower temperature and ramp up to around 300°C.
- Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode.

Derivatization (for enhanced detection of related compounds):[\[13\]](#)

- For the analysis of polar metabolites like ecgonine and benzoylecgonine, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in chloroform (1:1) at 75°C for 30 minutes is often employed.

[Click to download full resolution via product page](#)

GC-MS Analysis Workflow

HPLC is another powerful technique for the analysis of **cinnamoylcocaine**.[\[14\]](#)

Sample Preparation:

- Accurately weigh 1 mg of the sample into a vial.
- Add 1000 μ L of HPLC-grade methanol.
- Dissolve the sample using an ultrasonic bath.

Instrumentation and Conditions:

- HPLC System: A system equipped with a pump, autosampler, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
- Column: A reverse-phase column such as a PHENOMENEX column (50x2.2 mm; 4 μ m) or a C8 column.
- Mobile Phase A: 2 mL of 1M ammonium formate solution and 2 mL of formic acid in 996 mL of HPLC-grade water.
- Mobile Phase B: 2 mL of 1M ammonium formate solution and 2 mL of formic acid in 996 mL of HPLC-grade acetonitrile.
- Gradient Program: A suitable gradient program is used to achieve separation.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 40°C.
- Detection: UV detection at an appropriate wavelength (e.g., 280 nm) or MS detection.

Conclusion

This technical guide provides a foundational understanding of **cinnamoylcocaine** for researchers and professionals in related fields. The detailed information on its chemical properties, biosynthetic pathway, and established experimental protocols for its synthesis,

extraction, and analysis serves as a practical resource for laboratory work and further investigation into this and other coca alkaloids. The provided diagrams offer a visual representation of key processes, aiding in the comprehension of complex workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Buy trans-Cinnamoylcocaine | 521-67-5 [smolecule.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. The Last Step in Cocaine Biosynthesis Is Catalyzed by a BAHD Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. Illicit Production of Cocaine - [www.rhodium.ws] [designer-drug.com]
- 8. Methylecgonine cinnamate - Wikipedia [en.wikipedia.org]
- 9. Four New Illicit Cocaine Impurities From the Oxidation of Crude Cocaine Base: Formation and Characterization of the Diastereomeric 2,3-Dihydroxy-3-Phenylpropionylecgonine Methyl Esters From cis- and trans-Cinnamoylcocaine | Office of Justice Programs [ojp.gov]
- 10. swgdrug.org [swgdrug.org]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. scielo.br [scielo.br]
- 13. periodicos.ufms.br [periodicos.ufms.br]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [cinnamoylcocaine CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241223#cinnamoylcocaine-cas-number-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com